molecular formula C18H24O6 B12283477 (5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) acetate

(5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) acetate

Cat. No.: B12283477
M. Wt: 336.4 g/mol
InChI Key: VKYNKOPEBGEDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) acetate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methyl, phenylmethoxy, and prop-2-enoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxane ring: This step involves the cyclization of a suitable precursor to form the oxane ring structure.

    Introduction of functional groups: The hydroxyl, methyl, phenylmethoxy, and prop-2-enoxy groups are introduced through various organic reactions such as alkylation, acylation, and etherification.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) acetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The phenylmethoxy and prop-2-enoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the phenylmethoxy group may result in a different aromatic ether.

Scientific Research Applications

(5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    (5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) acetate: shares similarities with other compounds that have oxane rings and similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H24O6

Molecular Weight

336.4 g/mol

IUPAC Name

(5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) acetate

InChI

InChI=1S/C18H24O6/c1-4-10-21-18-17(24-13(3)19)16(15(20)12(2)23-18)22-11-14-8-6-5-7-9-14/h4-9,12,15-18,20H,1,10-11H2,2-3H3

InChI Key

VKYNKOPEBGEDAP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC=C)OC(=O)C)OCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.